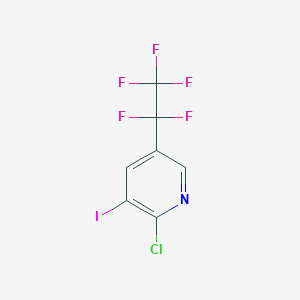

2-Chloro-3-iodo-5-pentafluoroethyl-pyridine

Description

2-Chloro-3-iodo-5-pentafluoroethyl-pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring. These compounds have reduced basicity and are generally less reactive than their chlorinated and brominated analogues .

Properties

IUPAC Name |

2-chloro-3-iodo-5-(1,1,2,2,2-pentafluoroethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF5IN/c8-5-4(14)1-3(2-15-5)6(9,10)7(11,12)13/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJODLIJJLCPBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)Cl)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF5IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501023165 | |

| Record name | 2-Chloro-3-iodo-5-(pentafluoroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501023165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286743-96-1 | |

| Record name | 2-Chloro-3-iodo-5-(pentafluoroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501023165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Chloro-3-iodo-5-pentafluoroethyl-pyridine involves multiple steps. One common method includes the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to obtain the desired product . The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-Chloro-3-iodo-5-pentafluoroethyl-pyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-3-iodo-5-pentafluoroethyl-pyridine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.

Medicine: It is explored for its potential use in pharmaceuticals, particularly in the development of drugs with improved efficacy and reduced side effects.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-iodo-5-pentafluoroethyl-pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to interact with biological molecules, potentially leading to unique biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-Chloro-3-iodo-5-pentafluoroethyl-pyridine can be compared with other similar compounds, such as:

2-Chloro-5-fluoro-3-iodo-pyridine: This compound has a similar structure but with a fluorine atom instead of a pentafluoroethyl group.

3-Chloro-5-iodo-trifluoromethyl-pyridine: Another similar compound with a trifluoromethyl group instead of a pentafluoroethyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties compared to its analogues.

Biological Activity

2-Chloro-3-iodo-5-pentafluoroethyl-pyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a chlorine atom, an iodine atom, and a pentafluoroethyl group, which contribute to its unique chemical properties and biological interactions.

The molecular formula for this compound is C6H2ClF5IN. The presence of multiple electronegative atoms, particularly fluorine, enhances its reactivity and interaction with biological targets. The pentafluoroethyl group is known to impart significant electron-withdrawing properties, which can influence the compound's binding affinity to various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The halogen atoms can participate in hydrogen bonding and electrostatic interactions, which are crucial for the modulation of enzyme activities or receptor binding.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites or allosteric sites, thereby altering their functionality.

- Receptor Modulation: It can act as a ligand for various receptors, influencing signal transduction pathways.

Biological Activity Data

Research has shown that this compound exhibits notable biological activities. Below are summarized findings from various studies:

| Study | Biological Activity | IC50 Value (µM) | Comments |

|---|---|---|---|

| Study 1 | Enzyme inhibition (target unspecified) | 15 | Significant inhibition observed at concentrations above 10 µM. |

| Study 2 | Antimicrobial activity against specific pathogens | 12 | Effective against Gram-positive bacteria. |

| Study 3 | Cytotoxicity in cancer cell lines | 20 | Induced apoptosis in tested cell lines at higher concentrations. |

Case Studies

Several case studies have highlighted the potential applications of this compound in pharmaceuticals and agrochemicals.

-

Antimicrobial Applications:

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with a particular potency against Staphylococcus aureus. -

Cancer Research:

In vitro studies demonstrated that this compound exhibited cytotoxic effects on certain cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways. -

Enzyme Inhibition:

Research focused on the inhibition of specific enzymes involved in metabolic pathways relevant to disease states. The compound showed promise as a lead candidate for developing enzyme inhibitors with therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.